4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole
Description
This compound belongs to a class of tricyclic pyrazole derivatives characterized by fused cyclopropane and cyclopentane rings. The trifluoromethyl (-CF₃) group at the 3-position enhances its metabolic stability and lipophilicity, making it a candidate for drug development, particularly in targeting cannabinoid receptors (CB1/CB2) . The cyclopropa[4,5] ring fusion distinguishes it from analogs with alternative ring configurations, such as cyclopropa[3,4], which influence molecular geometry and receptor interactions.
Properties
Molecular Formula |
C8H7F3N2 |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
7-(trifluoromethyl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-5-2-3-1-4(3)6(5)12-13-7/h3-4H,1-2H2,(H,12,13) |
InChI Key |
ICNBSFZJCSUZES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole typically involves multi-step organic reactions. One common method includes the condensation of an aromatic amine, aldehyde, and cyclopentadiene, followed by N-trifluoroacetylation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics make it a candidate for use in medicinal chemistry. Pyrazole derivatives are known for their biological activities, including anti-inflammatory and anti-cancer properties. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which are desirable traits in drug development.
Case Study: Antiviral Activity
A notable application of similar pyrazole derivatives is in the inhibition of human immunodeficiency virus (HIV) replication. Compounds structurally related to 4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole have been tested for their efficacy against HIV. For instance, a study reported the synthesis of a related compound that demonstrated significant activity against HIV replication in vitro .
Agrochemical Applications
The agrochemical industry also benefits from the use of pyrazole derivatives as they can serve as effective pesticides and herbicides. The trifluoromethyl group enhances the bioactivity of these compounds by improving their interaction with biological targets.
Case Study: Pesticidal Properties
Research has shown that pyrazoles can act as potent insecticides. A study detailed the synthesis of various pyrazole derivatives and evaluated their insecticidal activity against common agricultural pests. The results indicated that compounds with similar structural features to 4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole exhibited promising insecticidal properties .
Synthetic Intermediate
In synthetic organic chemistry, 4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole can be utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations that can lead to the development of new materials or pharmaceuticals.
Synthesis Example
A reported synthetic pathway involves the reaction of this compound with other reagents to form novel derivatives that may possess enhanced biological activities or improved physical properties .
Summary Table of Applications
Mechanism of Action
The mechanism by which 4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Core Scaffolds
a. Cyclopropa[3,4] vs. Cyclopropa[4,5] Ring Fusion
The position of cyclopropane ring fusion significantly impacts conformational flexibility. For example:
- 2-((3bS,4aR)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid (CAS 1620056-83-8) features cyclopropa[3,4] fusion, resulting in a distinct puckered geometry compared to the [4,5] isomer. This structural difference alters binding affinity to proteins like guanine nucleotide-binding subunits .
b. Functional Group Variations
- Acetic Acid Substituent : The acetic acid group in CAS 1620056-83-8 enhances water solubility (logP ~1.2) and enables conjugation with amines, as seen in its use in peptide coupling reactions .
- Ethyl Ester Analog : Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (MS m/z 271.1 [M+H]+) exhibits higher lipophilicity (logP ~2.8), favoring blood-brain barrier penetration .
- Tetrazole Bioisostere : (3M,4aR,5aR)-3-(1H-tetrazol-5-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole replaces carboxylic acid with tetrazole, improving metabolic stability while retaining hydrogen-bonding capacity .
Key Findings :
- The target compound’s cyclopropa[4,5] configuration provides a planar scaffold ideal for CB2 receptor binding, with IC₅₀ values in the nanomolar range .
- Derivatives with bulkier substituents (e.g., Olorinab) demonstrate extended half-lives (>40 hours) due to PEGylation or large hydrophobic groups .
Biological Activity
4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole is a compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C10H7F5N2O2
- Molecular Weight : 282.17 g/mol
- CAS Number : 1620056-83-8
The compound acts primarily through interactions with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. Activation of these receptors can lead to various physiological responses depending on the specific receptor subtype involved. For instance, certain pyrazole derivatives have been shown to modulate the activity of adenylyl cyclase and influence cyclic AMP levels in cells .
Pharmacological Effects
- Antimicrobial Activity : Some derivatives of cyclopropyl compounds exhibit significant antimicrobial properties. Studies have indicated that modifications in the trifluoromethyl group can enhance antibacterial efficacy against resistant strains.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro and in vivo. It appears to inhibit pro-inflammatory cytokines and may modulate immune responses.
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several trifluoromethyl-substituted pyrazoles against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4,4a,5,5a-tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains of Staphylococcus aureus and E. coli .
Study 2: Anti-inflammatory Mechanism
Research published in Pharmaceutical Research explored the anti-inflammatory effects of cyclopropyl derivatives. The study found that treatment with these compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential therapeutic application in inflammatory diseases .
Study 3: Cytotoxicity Against Cancer Cells
In vitro assays conducted on various cancer cell lines demonstrated that 4,4a,5,5a-tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole induced apoptosis at concentrations ranging from 10 to 50 μM. Flow cytometry analysis confirmed increased Annexin V positivity and caspase activation .
Data Summary Table
Q & A
Q. How is the structural characterization of 4,4a,5,5a-tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole validated experimentally?
Structural validation relies on spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) identifies proton and carbon environments, confirming fused cyclopropane-cyclopentane-pyrazole rings and trifluoromethyl substitution .
- IR spectroscopy detects functional groups (e.g., C-F stretching at ~1100 cm⁻¹ for CF₃) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₇F₃N₂, exact mass 188.06 g/mol) with <5 ppm error .
Q. What are the standard synthetic routes for this compound, and what precursors are involved?
Synthesis involves multi-step cyclization:
- Step 1 : Preparation of a 3(5)-aminopyrazole precursor.
- Step 2 : Cyclopropanation via [2+1] cycloaddition or strain-inducing reactions to form the fused bicyclic system .
- Step 3 : Trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent . Key intermediates include cyclopentene derivatives and substituted pyrazoles.
Q. How is solubility optimized for in vitro assays?
- In vitro formulation : Use DMSO stock solutions (10–50 mM) with dilution in PBS or cell culture media. Vortexing and sonication prevent precipitation .
- Critical parameters : Monitor pH (6–8) and ionic strength to maintain stability. Solubility calculators based on LogP (predicted ~2.1) guide solvent selection .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Catalyst screening : Test palladium or copper catalysts for cyclopropanation efficiency.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during trifluoromethylation .
- Real-time monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .
Q. What strategies resolve contradictions in crystallographic vs. computational structural models?
- X-ray crystallography : Compare experimental data (e.g., bond angles in fused rings) with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-31G* level).
- Torsional analysis : Validate cyclopropane ring strain (estimated ~27 kcal/mol) using molecular dynamics simulations .
Q. How do in vitro and in vivo solubility profiles differ, and how are these managed?
- In vivo challenges : Lipophilic nature (LogP ~2.1) necessitates lipid-based carriers (e.g., Cremophor EL) or prodrug strategies for bioavailability .
- Metabolic stability : Assess hepatic microsomal degradation; structural modifications (e.g., methyl groups) reduce CYP450-mediated oxidation .
Q. What mechanistic insights exist for its interaction with biological targets (e.g., HIV capsid proteins)?
- Binding assays : Surface plasmon resonance (SPR) or ITC quantify affinity (Kd values) for capsid hexamers.
- Mutagenesis studies : Identify residues (e.g., Asn57, Gln63) critical for binding via alanine scanning .
- MD simulations : Map binding free energy landscapes (MM-PBSA/GBSA) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
